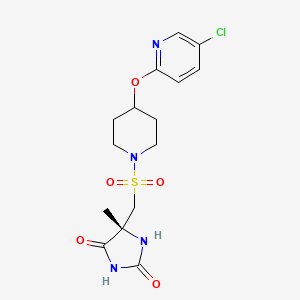
N-Ethylmaleamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethylmaleamic acid is a chemical compound with the IUPAC name 4-(ethylamino)-4-oxobut-2-enoic acid. It is classified as a fatty amide and has the molecular formula C6H9NO3 . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
N-Ethylmaleamic acid can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with ethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization . Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
N-Ethylmaleamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with reagents such as alkyl halides . Major products formed from these reactions include N-ethylmaleimide and other derivatives, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
N-Ethylmaleamic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in metabolic pathways and its interactions with enzymes . In medicine, it is investigated for its potential therapeutic effects and its ability to modulate biological processes. In industry, it is used in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of N-Ethylmaleamic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and altering metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes, leading to changes in their conformation and function . This interaction can result in the modulation of various biochemical pathways, contributing to its diverse range of effects.
Comparación Con Compuestos Similares
N-Ethylmaleamic acid can be compared with other similar compounds, such as N-methylmaleamic acid and N-ethylmaleimide. While these compounds share structural similarities, this compound is unique in its specific interactions and effects. For example, N-ethylmaleimide is known for its use as a sulfhydryl reagent, while this compound has distinct applications in metabolic studies and enzyme inhibition . Other similar compounds include N-acyl amines, which also contain a fatty acid moiety linked to an amine group through an ester linkage .
Propiedades
Número CAS |
1902902-71-9 |
|---|---|
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
(E)-4-(ethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+ |
Clave InChI |
HBQGCOWNLUOCBU-ONEGZZNKSA-N |
SMILES isomérico |
CCNC(=O)/C=C/C(=O)O |
SMILES canónico |
CCNC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



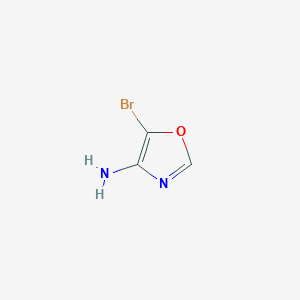
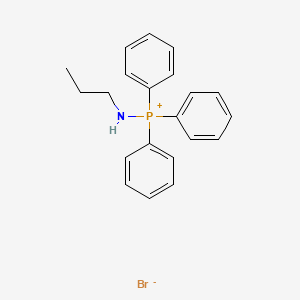

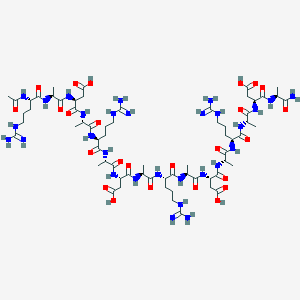
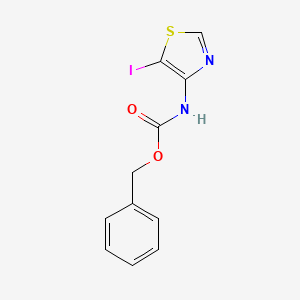
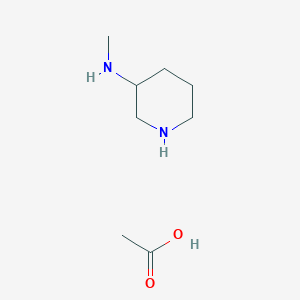

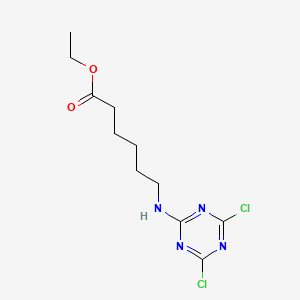
![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
![N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13142810.png)
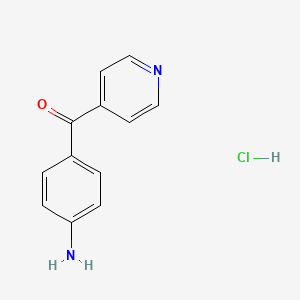
![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)
